molecular formula C11H10ClF3OS B14074122 1-(2-(Chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one

1-(2-(Chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one

Katalognummer: B14074122
Molekulargewicht: 282.71 g/mol
InChI-Schlüssel: JKLOBIMVJVDOMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(Chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one is a chemical compound known for its unique structural properties. It contains a chloromethyl group, a trifluoromethylthio group, and a propan-2-one moiety, making it a versatile compound in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one typically involves the reaction of 2-(chloromethyl)-5-(trifluoromethylthio)benzene with propan-2-one under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-(Chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(2-(Chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-(Chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound can form electron donor-acceptor complexes, undergo single electron transfer reactions, and participate in various catalytic processes. These interactions can lead to the formation of reactive intermediates that exert specific effects on biological or chemical systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(3-Chloro-2-(trifluoromethylthio)phenyl)propan-2-one
  • 1-Chloro-3-(2-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one

Uniqueness

1-(2-(Chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of both chloromethyl and trifluoromethylthio groups allows for diverse chemical transformations and applications.

Eigenschaften

Molekularformel

C11H10ClF3OS

Molekulargewicht

282.71 g/mol

IUPAC-Name

1-[2-(chloromethyl)-5-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H10ClF3OS/c1-7(16)4-9-5-10(17-11(13,14)15)3-2-8(9)6-12/h2-3,5H,4,6H2,1H3

InChI-Schlüssel

JKLOBIMVJVDOMV-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC1=C(C=CC(=C1)SC(F)(F)F)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.